Sporostatin (CAS: 122588-63-0) is a 10-membered resorcinolic macrolactone originally isolated from the fungus Sporormiella sp. M5032[1]. Structurally characterized as a phenylacetic acid macrolide with an (S)-configuration at C11, it features a distinct bicyclic framework [2]. In research and procurement contexts, Sporostatin is primarily valued as a highly specific, dual-action inhibitor targeting both the epidermal growth factor (EGF) receptor tyrosine kinase and cyclic adenosine 3',5'-monophosphate phosphodiesterase (cAMP-PDE) . Its most distinguishing procurement attribute is its noncompetitive inhibition mechanism, which sets it apart from standard ATP-competitive kinase inhibitors and makes it an essential, highly reproducible tool for complex biochemical assays [1].
When selecting an EGFR inhibitor or a macrolactone for biochemical assays, generic substitution with standard ATP-competitive EGFR inhibitors (e.g., Erlotinib) or structurally related fungal macrolides (e.g., Xestodecalactone A or Curvularin) fails due to fundamental mechanistic and structural differences [1]. Standard EGFR inhibitors compete with ATP at the active site, whereas Sporostatin acts noncompetitively with both ATP and the peptide substrate, allowing it to inhibit autophosphorylation regardless of intracellular ATP concentrations. Furthermore, substituting with related 10- or 12-membered macrolides fails because, despite shared carbon backbones, they lack Sporostatin's specific dual cAMP-PDE and EGFR inhibitory profile; for instance, Xestodecalactones exhibit primarily antimicrobial rather than specific kinase-inhibitory properties[2].
Sporostatin demonstrates highly specific inhibition of EGFR tyrosine kinase with an IC50 of 0.38 µM (0.1 µg/mL), while exhibiting >1000-fold lower activity against off-target kinases like PDGF receptor, v-src, and protein kinase C (IC50 > 380 µM) [1]. Crucially, kinetic analyses reveal that this inhibition is noncompetitive with both ATP and the substrate, ensuring assay reproducibility in mainstream laboratory workflows regardless of fluctuating intracellular ATP concentrations, a major limitation of baseline ATP-competitive inhibitors [1].
| Evidence Dimension | Assay Reproducibility and Kinase Selectivity |
| Target Compound Data | IC50 = 0.38 µM (noncompetitive with ATP/substrate) |
| Comparator Or Baseline | Standard EGFR inhibitors (ATP-competitive) and off-target kinases (IC50 > 380 µM) |
| Quantified Difference | >1000-fold selectivity for EGFR over PDGF/v-src/PKC, with a noncompetitive kinetic profile that stabilizes assay results. |
| Conditions | In vitro kinase assays and A431 cell autophosphorylation models. |
Enables researchers to maintain reproducible EGFR inhibition in high-ATP environments without interference from ATP concentration fluctuations.
In addition to its kinase activity, Sporostatin acts as a noncompetitive inhibitor of cAMP-PDE, demonstrating an IC50 of 41 µg/mL against bovine heart cAMP-PDE. This dual-action profile is specific to the Sporostatin structure and is not broadly conserved across all resorcinolic macrolactones, making it strictly required for workflows demanding simultaneous pathway modulation [1].
| Evidence Dimension | cAMP-PDE Inhibition (IC50) |
| Target Compound Data | IC50 = 41 µg/mL (noncompetitive against cAMP) |
| Comparator Or Baseline | Structurally related macrolides lacking dual PDE/EGFR activity. |
| Quantified Difference | Confirmed dual-inhibition capability at 41 µg/mL. |
| Conditions | Bovine heart cAMP-PDE in vitro assay. |
Provides a single-molecule tool for complex cellular assays requiring simultaneous modulation of cAMP levels and EGF receptor signaling.
Sporostatin features a 10-membered phenylacetic macrolactone ring with a benzylic ketone, which dictates its specific suitability as a precursor for anticancer drug development . When compared to closely related in-class substitutes like Xestodecalactone B (which shares the carbon backbone but differs in oxidation/substitution), Sporostatin retains specific EGFR activity, whereas the comparators shift toward antibacterial properties, making Sporostatin the strictly required scaffold for kinase-directed medicinal chemistry[1].
| Evidence Dimension | Precursor Suitability based on Macrolide Structure |
| Target Compound Data | 10-membered ring with benzylic ketone yielding specific EGFR/PDE inhibition. |
| Comparator Or Baseline | Xestodecalactone B (antibacterial) and Curvularin (12-membered ring). |
| Quantified Difference | Complete divergence in primary biological target (kinase/PDE vs. antimicrobial) despite shared carbon backbones. |
| Conditions | Structure-activity relationship (SAR) profiling and total synthesis of fungal macrolides. |
Ensures procurement of the correct macrolide scaffold for kinase-directed medicinal chemistry rather than general antimicrobial screening.
Due to its noncompetitive mechanism with both ATP and peptide substrates, Sporostatin is a highly suitable procurement choice for biochemical assays designed to identify or validate allosteric binding sites on the EGF receptor, avoiding the confounding effects of fluctuating intracellular ATP concentrations [1].
Sporostatin's specific dual ability to inhibit both cAMP-PDE (IC50 = 41 µg/mL) and EGFR kinase (IC50 = 0.38 µM) makes it highly valuable for complex in vitro models investigating the cross-talk between cAMP-dependent pathways and tyrosine kinase signaling .
As a structurally distinct 10-membered resorcinolic macrolactone with a benzylic ketone, Sporostatin serves as a critical benchmark compound and synthetic precursor for medicinal chemistry programs focused on developing novel, non-ATP-competitive anticancer therapeutics [2].